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Introduction

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate is a versatile heterocyclic compound featuring

a thiazole core. This scaffold is of significant interest in medicinal chemistry due to its presence

in numerous biologically active molecules and approved drugs.[1][2] The unique arrangement

of bromine and chlorine substituents, along with an ethyl carboxylate group, provides multiple

reactive sites for chemical modification, making it an ideal starting material for the synthesis of

diverse compound libraries.[1] Its electrophilic nature makes it an excellent substrate for

nucleophilic substitution reactions, which is a cornerstone of its utility in drug discovery.[1] This

compound serves as a key intermediate in the development of novel therapeutic agents,

particularly in the fields of oncology and infectious diseases.[1]

Key Applications in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, and derivatives of Ethyl 2-
bromo-5-chlorothiazole-4-carboxylate are explored for a range of therapeutic applications:

Anticancer Agents: The thiazole moiety is a core component of several anticancer drugs,

including the kinase inhibitor Dasatinib.[3][4] Researchers utilize Ethyl 2-bromo-5-
chlorothiazole-4-carboxylate as a building block to synthesize novel compounds targeting

various cancer cell lines. The primary strategy involves modifying the C2 position (bearing
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the bromine atom) to introduce diverse functionalities that can interact with biological targets

like protein kinases.[5][6] Kinases such as the Src family are crucial regulators of cell growth,

survival, and migration, and their aberrant activation is linked to cancer progression.[5][7]

Antimicrobial Agents: Thiazole derivatives have demonstrated broad-spectrum activity

against various bacterial and fungal pathogens.[8][9] Ethyl 2-bromo-5-chlorothiazole-4-
carboxylate is used to generate novel antimicrobial candidates by reacting it with different

nucleophiles to create a library of compounds for screening.[1][10] These derivatives are

tested for their Minimum Inhibitory Concentration (MIC) against clinically relevant strains.

Kinase Inhibitors: The 2-aminothiazole scaffold, which can be readily synthesized from 2-

bromothiazoles, is a well-established template for designing potent kinase inhibitors.[4]

Dasatinib, a dual Src/Abl kinase inhibitor, exemplifies the success of this scaffold in treating

certain types of leukemia.[11][12] The general strategy involves using the thiazole core as a

central scaffold to orient substituents that can form key interactions within the ATP-binding

pocket of kinases, thereby inhibiting their function.[11][13]

Chemical Reactivity and Synthetic Utility

The primary utility of Ethyl 2-bromo-5-chlorothiazole-4-carboxylate in medicinal chemistry

stems from the reactivity of the C2-bromine atom. This position is highly susceptible to

displacement by a variety of nucleophiles and participates in palladium-catalyzed cross-

coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the thiazole

ring system facilitates the attack of nucleophiles at the C2 position, leading to the

displacement of the bromide. This reaction is commonly used to introduce amines, thiols,

and alkoxides, creating diverse libraries of 2-substituted thiazoles.[14][15]

Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction enables the

formation of a carbon-carbon bond between the C2 position of the thiazole and various aryl

or heteroaryl boronic acids.[16][17] This allows for the introduction of complex aromatic

systems, significantly expanding the chemical space accessible from the starting material.

The following diagram illustrates a general workflow for the derivatization of Ethyl 2-bromo-5-
chlorothiazole-4-carboxylate and subsequent biological screening.
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Caption: Drug discovery workflow using the title compound.

As an example of a potential biological target, the Src kinase signaling pathway, which is

implicated in cancer, is shown below. Derivatives of the title compound could be designed to

inhibit kinases within this pathway.
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Caption: Simplified Src kinase signaling pathway.
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Quantitative Data Summary

While specific biological activity data for direct derivatives of Ethyl 2-bromo-5-chlorothiazole-
4-carboxylate is proprietary or dispersed in literature, the following tables provide

representative data for structurally related thiazole derivatives to illustrate their potential

efficacy.

Table 1: Representative Anticancer Activity of Thiazole Derivatives

Compound
Class

Cell Line Assay IC₅₀ (µM) Reference

Thiazolo[4,5-
d]pyridazine

HS 578T
(Breast)

Cytotoxicity 0.8 [18]

Thiazole-Triazole

Hybrid
Glioblastoma Cytotoxicity 3.20 ± 0.32 [19]

Thiazolidinone

Hybrid

MDA-MB-231

(Breast)
MTT Assay 6.61 [20]

| Thiazolidinone Hybrid | MCF-7 (Breast) | MTT Assay | 0.85 |[20] |

Table 2: Representative Antimicrobial Activity of Thiazole Derivatives

Compound
Class

Organism Assay MIC (µg/mL) Reference

Thiazolyl-
Pyrazoline

S.
typhimurium

Broth
Microdilution

31.25 [21]

Thiazolyl-

Pyrazoline
P. vulgaris

Broth

Microdilution
31.25 [21]

5-methylthiazole

Thiazolidinone

E. coli

(Resistant)

Broth

Microdilution
29.8 - 433.5 (µM) [22]

| 5-methylthiazole Thiazolidinone | MRSA | Broth Microdilution | 67.5 - 135.1 (µM) |[22] |
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Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the substitution of the 2-bromo group on Ethyl 2-
bromo-5-chlorothiazole-4-carboxylate with an amine nucleophile.

Materials:

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate

Amine of choice (1.1 - 1.5 equivalents)

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0 - 3.0 equivalents)

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or

Tetrahydrofuran (THF))

Reaction vessel (e.g., microwave vial or sealed tube)

Stirring apparatus and heating source

Standard work-up and purification reagents (Ethyl acetate, water, brine, anhydrous sodium

sulfate, silica gel)

Procedure:

To a dry reaction vessel, add Ethyl 2-bromo-5-chlorothiazole-4-carboxylate (1.0 eq.).

Add the desired amine (1.2 eq.) and a suitable base (e.g., DIPEA, 2.0 eq.).

Add the anhydrous polar aprotic solvent (e.g., DMF) to achieve a suitable concentration

(e.g., 0.1-0.5 M).

Seal the vessel and heat the reaction mixture with vigorous stirring. The reaction

temperature can range from 80 °C to 150 °C, depending on the reactivity of the amine.[23]
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

2-amino-5-chlorothiazole-4-carboxylate derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized method for the palladium-catalyzed coupling of an

arylboronic acid to the 2-position of the thiazole ring.[16][24]

Materials:

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate

Arylboronic acid (1.1 - 1.5 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene)

Schlenk flask or similar reaction vessel for inert atmosphere

Inert gas (Nitrogen or Argon)

Procedure:

To a dry Schlenk flask, add Ethyl 2-bromo-5-chlorothiazole-4-carboxylate (1.0 eq.), the

arylboronic acid (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g.,
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Pd(PPh₃)₄, 0.05 eq.).[16]

Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle

three times.

Under a positive pressure of inert gas, add the degassed solvent system via syringe.[25]

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously

for 2-24 hours.[16]

Monitor the reaction progress by TLC or LC-MS.

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

Separate the layers and extract the aqueous phase with ethyl acetate (2x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: MTT Assay for Cell Viability (Anticancer Screening)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability

and proliferation.[26][27]

Materials:

Cells of interest (e.g., MCF-7, MDA-MB-231)

Complete cell culture medium

Test compounds (thiazole derivatives) dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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96-well flat-bottom tissue culture plates

Multichannel pipette and microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well

in 100 µL of medium) and incubate for 24 hours (37 °C, 5% CO₂).[28]

Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted

compounds to the respective wells (final volume 200 µL). Include vehicle control (DMSO)

and medium-only blank wells.

Incubate the plate for 48-72 hours.

After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours,

until purple formazan crystals are visible.[28]

Carefully aspirate the medium and add 150-200 µL of solubilization solution (e.g., DMSO) to

each well to dissolve the formazan crystals.[26]

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[26]

Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a

microplate reader.[27]

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀

value for each compound.

Protocol 4: Broth Microdilution for MIC Determination (Antimicrobial Screening)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration

of an antimicrobial agent that inhibits visible growth of a microorganism.[29][30][31]

Materials:

Bacterial strain of interest (e.g., S. aureus, E. coli)
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Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

Test compounds dissolved in DMSO

Sterile 96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final

concentration of ~5 x 10⁵ CFU/mL in the wells.

Positive control (inoculum only), negative control (broth only), and standard antibiotic (e.g.,

ampicillin).

Procedure:

Dispense 100 µL of sterile broth into all wells of a 96-well plate.[32]

Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to

the first column of wells.

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second,

mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[32]

Column 11 serves as the growth control. Column 12 is the sterility control.

Add 100 µL of the standardized bacterial inoculum to each well (columns 1-11), bringing the

final volume to 200 µL.

Seal the plate and incubate at 35-37 °C for 16-20 hours.[31]

After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest

concentration of the compound at which there is no visible turbidity (growth).[29]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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